![molecular formula C11H21NO2 B8582570 N,N,N-Trimethyl-1-phenylmethanaminiumhydroxide-MeOH](/img/structure/B8582570.png)
N,N,N-Trimethyl-1-phenylmethanaminiumhydroxide-MeOH
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Overview
Description
N,N,N-Trimethyl-1-phenylmethanaminiumhydroxide-MeOH is a quaternary ammonium compound commonly used in organic synthesis. It is known for its role as a strong organic base and phase-transfer catalyst. The compound is typically handled as a solution in methanol and is often referred to by its synonyms, such as trimethylbenzylammonium hydroxide or Triton B .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyl-1-phenylmethanaminiumhydroxide-MeOH can be synthesized through the reaction of benzyl chloride with trimethylamine, followed by neutralization with a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like methanol .
Industrial Production Methods
In industrial settings, the compound is often produced by dissolving benzyltrimethylammonium chloride in methanol and then treating it with a strong base to form the hydroxide salt. The solution is then purified and concentrated to the desired strength .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-1-phenylmethanaminiumhydroxide-MeOH undergoes several types of chemical reactions, including:
Aldol Condensation Reactions: It acts as a base catalyst in aldol condensation reactions, facilitating the formation of carbon-carbon bonds.
Base-Catalyzed Dehydration Reactions: It is used in dehydration reactions where it helps in the removal of water molecules from organic compounds.
Horner-Wadsworth-Emmons Olefination: It serves as a base in the Z-selective variant of Horner-Wadsworth-Emmons olefination reactions.
Common Reagents and Conditions
Common reagents used with benzyltrimethylammonium hydroxide methanol include aldehydes, ketones, and phosphonate esters. The reactions are typically carried out under basic conditions, often at elevated temperatures .
Major Products Formed
The major products formed from these reactions include β-hydroxy ketones from aldol condensations and alkenes from olefination reactions .
Scientific Research Applications
N,N,N-Trimethyl-1-phenylmethanaminiumhydroxide-MeOH has a wide range of applications in scientific research:
Mechanism of Action
N,N,N-Trimethyl-1-phenylmethanaminiumhydroxide-MeOH exerts its effects primarily through its role as a strong organic base. It facilitates the deprotonation of substrates, enabling various nucleophilic substitution and elimination reactions. The compound also acts as a phase-transfer catalyst, enhancing the solubility of reactants in different phases and thereby increasing reaction rates .
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium Hydroxide: Another quaternary ammonium hydroxide used as a strong base in organic synthesis.
Benzyltriethylammonium Hydroxide: Similar to benzyltrimethylammonium hydroxide but with ethyl groups instead of methyl groups, offering different solubility and reactivity properties.
Uniqueness
N,N,N-Trimethyl-1-phenylmethanaminiumhydroxide-MeOH is unique due to its high basicity and effectiveness as a phase-transfer catalyst. Its ability to facilitate a wide range of organic reactions makes it a valuable reagent in both academic and industrial research .
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
benzyl(trimethyl)azanium;methanol;hydroxide |
InChI |
InChI=1S/C10H16N.CH4O.H2O/c1-11(2,3)9-10-7-5-4-6-8-10;1-2;/h4-8H,9H2,1-3H3;2H,1H3;1H2/q+1;;/p-1 |
InChI Key |
DCHAXMMNBKFCEF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.CO.[OH-] |
Origin of Product |
United States |
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